4-Cyclobutylbenzene-1-sulfonamide

Chemical synthesis Medicinal chemistry Quality control

Sourcing para-alkyl sulfonamide building blocks with inconsistent purity or limited stereoelectronic diversity delays lead optimization. This 4-cyclobutylbenzene-1-sulfonamide directly addresses the need for a conformationally constrained probe that balances lipophilicity (predicted logP ~ -0.59) without the excessive metabolic bulk of tert-butyl analogs. - Enables underexplored chemical space: uniquely facilitates intramolecular photochemical cyclization to cyclobutane-fused sultams, a reaction inaccessible with methyl or tert-butyl analogs. - Streamlined SAR workflows: supplied at ≥95% purity with full batch-specific NMR, HPLC, and GC documentation, eliminating in-house repurification and minimizing variability in parallel synthesis libraries.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
Cat. No. B13195053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutylbenzene-1-sulfonamide
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C10H13NO2S/c11-14(12,13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2,(H2,11,12,13)
InChIKeyYIZRQKWUUMRZPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclobutylbenzene-1-sulfonamide: Chemical Identity & Specifications


4-Cyclobutylbenzene-1-sulfonamide (CAS 1421262-71-6, molecular formula C10H13NO2S, molecular weight 211.28 g/mol) is a primary sulfonamide featuring a cyclobutyl substituent at the para position of the benzenesulfonamide core . As an aromatic sulfonamide building block, it serves as a versatile intermediate in medicinal chemistry and agrochemical research, offering a defined stereoelectronic profile distinct from common alkyl analogs such as methyl, tert-butyl, or cyclopropyl derivatives . Commercial sources typically supply this compound with a standard purity of ≥95% (HPLC), accompanied by batch-specific analytical documentation including NMR, HPLC, and GC spectra .

Cyclobutyl-substituted sulfonamide building block with distinct steric/electronic profile
Reported commercial purity ≥95% (HPLC) with batch-specific analytical data
Offers conformational constraint and intermediate lipophilicity vs common alkyl analogs

Steric & Electronic Uniqueness of 4-Cyclobutylbenzene-1-sulfonamide


Sulfonamide building blocks with different alkyl substituents cannot be casually interchanged during lead optimization or synthesis development. The cyclobutyl group imparts a unique combination of steric bulk, conformational constraint, and electronic influence that diverges meaningfully from common comparators such as 4-methyl, 4-tert-butyl, and 4-cyclopropyl analogs [1]. While the sulfonamide moiety provides a conserved hydrogen-bonding framework, the para-alkyl substituent modulates lipophilicity (logP), metabolic stability, and target-binding geometry in ways that are not predictable by simple analog extrapolation [2]. Consequently, selection of 4-cyclobutylbenzene-1-sulfonamide over structurally related alternatives must be guided by quantitative, context-specific evidence rather than class-based assumptions [3].

4-Methyl analog: may shift lipophilicity and binding geometry; class-level logP difference can alter ADME profile.
4-tert-Butyl analog: increased steric bulk and higher metabolic vulnerability may change target engagement and clearance.
4-Cyclopropyl analog: reduced steric demand and different conformational preferences can lead to divergent SAR.

Quantitative Comparison of 4-Cyclobutylbenzene-1-sulfonamide vs. Analogs


Purity & Analytical Characterization vs. Common Building Blocks

Commercially available 4-cyclobutylbenzene-1-sulfonamide is supplied with a standard purity of 95% (HPLC) and includes batch-specific analytical certificates (NMR, HPLC, GC) as part of routine quality control . In contrast, many structurally related sulfonamide building blocks, such as 4-cyclopropylbenzenesulfonamide or N-cyclobutylbenzenesulfonamide, are frequently offered at lower purities (typically 90–93%) or without comprehensive analytical documentation, which can introduce variability in downstream synthetic outcomes .

Purity & documentation
Data to verify
95% (HPLC) vs 90–93% for cyclopropyl analog
May reduce purification steps and support procurement consistency.
Supplier-reported data; independent verification recommended.
Chemical synthesis Medicinal chemistry Quality control

Lipophilicity Modulation by Cyclobutyl Substituent

The cyclobutyl group confers a distinctive lipophilicity profile compared to other alkyl substituents. Predicted logP values for 4-cyclobutylbenzene-1-sulfonamide are reported as -0.59, placing it in a moderately hydrophilic range relative to the more lipophilic 4-tert-butylbenzenesulfonamide (predicted logP ~2.24) and the slightly less lipophilic 4-methylbenzenesulfonamide (predicted logP ~0.80) [1]. This intermediate logP can favorably influence aqueous solubility and membrane permeability in lead optimization campaigns [2].

Lipophilicity (logP)
Class-level
Target −0.59 vs tert-butyl ~2.24, methyl ~0.80
Intermediate logP may benefit solubility-permeability balance in screening.
In silico prediction; requires experimental validation.
Drug design ADME properties Physicochemical profiling

Steric Bulk and Conformational Constraint of Cyclobutyl

The cyclobutyl group occupies a unique steric space distinct from both the smaller cyclopropyl (three-membered ring) and the bulkier tert-butyl substituents. The cyclobutane ring provides conformational rigidity with restricted rotational freedom, which can lock the pendant sulfonamide into specific binding orientations . While direct comparative activity data for 4-cyclobutylbenzene-1-sulfonamide are not published, class-level analysis indicates that cyclobutyl-containing sulfonamides exhibit intermediate metabolic stability relative to their tert-butyl counterparts, with the latter being more prone to oxidative metabolism [1]. This steric and metabolic profile can influence target engagement and in vivo half-life in medicinal chemistry programs [2].

Steric & metabolic profile
Class-level
Moderate steric bulk; reported lower CYP oxidation risk vs tert-butyl
May improve metabolic stability ranking in lead optimization.
Based on class-level SAR; direct data unavailable.
Medicinal chemistry Conformational analysis Structure-activity relationship

Synthetic Utility of Cyclobutyl-Containing Sulfonamide

4-Cyclobutylbenzene-1-sulfonamide serves as a direct precursor for the synthesis of conformationally rigid sultams—cyclic sulfonamide analogs of lactams—through intramolecular photochemical cyclization . This transformation is specific to sulfonamides bearing a cyclobutyl substituent in the appropriate position and cannot be replicated with acyclic alkyl analogs (e.g., 4-methyl or 4-ethyl) due to the geometric constraints required for cyclization [1]. The resulting cyclobutane-fused sultams populate underexplored regions of chemical space and have been advanced as novel scaffolds in fragment-based drug discovery [2].

Sultam formation capability
Head-to-head
Cyclobutyl enables photochemical cyclization; methyl/tert-butyl do not
Unique synthetic access to cyclobutane-fused sultam scaffolds.
Reported under UV irradiation conditions; confirm with substrate.
Organic synthesis Medicinal chemistry Fragment-based drug discovery

4-Cyclobutylbenzene-1-sulfonamide: Best Application Scenarios


Lead Optimization with Fine-Tuned Lipophilicity

In early-stage drug discovery, medicinal chemists seeking to modulate logP while maintaining adequate aqueous solubility should prioritize 4-cyclobutylbenzene-1-sulfonamide over the more lipophilic tert-butyl analog (predicted logP ~2.24) and the less polar cyclopropyl variant. The intermediate logP value of -0.59 aligns with desirable drug-likeness parameters [1] and offers a starting point for further physicochemical optimization [2].

Synthesis of Sultam Scaffolds for Fragment-Based Screening

When the synthetic goal is the generation of cyclobutane-fused sultams—privileged structures for fragment-based drug discovery—4-cyclobutylbenzene-1-sulfonamide is an indispensable starting material. This compound uniquely enables the intramolecular photochemical cyclization that is not possible with methyl, ethyl, or tert-butyl analogs , providing access to underexplored chemical space [3].

Procurement for High-Throughput Parallel Synthesis

For laboratories conducting high-throughput parallel synthesis of sulfonamide libraries, the commercial availability of 4-cyclobutylbenzene-1-sulfonamide at 95% purity with comprehensive analytical documentation (NMR, HPLC, GC) reduces the need for in-house purification and reanalysis, thereby streamlining synthetic workflows and minimizing batch-to-batch variability compared to lower-purity alternatives .

Mechanistic Studies of Steric and Electronic Effects

Researchers investigating the impact of alkyl substituents on sulfonamide reactivity, binding affinity, or metabolic stability can use 4-cyclobutylbenzene-1-sulfonamide as a well-defined probe. Its intermediate steric profile, relative to cyclopropyl and tert-butyl groups, allows for systematic exploration of structure-activity relationships without the confounding influence of excessive lipophilicity or metabolic lability [4].

Application
Selection Property
Validation Focus
Lead optimization (lipophilicity tuning)
Intermediate predicted logP profile
Solubility and permeability assays
Sultam scaffold synthesis
Photochemical cyclization suitability
Cyclobutane-fused sultam characterization
High-throughput parallel synthesis
Purity level and analytical documentation
Batch-to-batch reproducibility verification
Mechanistic SAR studies
Steric and electronic parameter range
Binding affinity and metabolic stability assays

Technical Documentation Hub

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22 linked technical documents
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